molecular formula C7H4Cl3F B12439710 1,5-Dichloro-2-(chloromethyl)-4-fluorobenzene

1,5-Dichloro-2-(chloromethyl)-4-fluorobenzene

Cat. No.: B12439710
M. Wt: 213.5 g/mol
InChI Key: FKRWWHUGFKOPRN-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-(chloromethyl)-4-fluorobenzene (C₇H₄Cl₃F) is a halogenated aromatic compound characterized by a benzene ring substituted with three chlorine atoms, one fluorine atom, and a chloromethyl group. The chlorine atoms occupy the 1- and 5-positions, while the fluorine is at the 4-position, and the chloromethyl group is at the 2-position.

Halogenated benzenes are widely used as intermediates in pharmaceuticals, agrochemicals, and polymer synthesis.

Properties

Molecular Formula

C7H4Cl3F

Molecular Weight

213.5 g/mol

IUPAC Name

1,5-dichloro-2-(chloromethyl)-4-fluorobenzene

InChI

InChI=1S/C7H4Cl3F/c8-3-4-1-7(11)6(10)2-5(4)9/h1-2H,3H2

InChI Key

FKRWWHUGFKOPRN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-2-(chloromethyl)-4-fluorobenzene typically involves the chlorination and fluorination of benzene derivatives. One common method is the chloromethylation of 1,5-dichloro-4-fluorobenzene using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the target compound.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-(chloromethyl)-4-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce corresponding carboxylic acids or ketones.

Scientific Research Applications

1,5-Dichloro-2-(chloromethyl)-4-fluorobenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-(chloromethyl)-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis with structurally related halogenated aromatics highlights key differences in substituent effects, reactivity, and applications. Below is a detailed comparison:

Structural and Functional Group Analysis

Compound Substituents Molecular Formula Key Features
1,5-Dichloro-2-(chloromethyl)-4-fluorobenzene 1,5-Cl₂; 2-CH₂Cl; 4-F C₇H₄Cl₃F High halogen density; chloromethyl group enhances alkylation potential .
4,5-Dichloro-2-(Trifluoromethyl)-benzimidazole Benzimidazole core; 4,5-Cl₂; 2-CF₃ C₈H₄Cl₂F₃N₂ Heterocyclic ring increases rigidity; CF₃ group improves lipophilicity .
1-(Chloromethyl)-4-nitrobenzene 1-CH₂Cl; 4-NO₂ C₇H₆ClNO₂ Nitro group introduces strong electron-withdrawing effects; explosive potential .
1,5-Dichloro-2-(2,4-dichlorophenoxy)-4-iodo-3-methoxybenzene 1,5-Cl₂; 2-O-C₆H₃Cl₂; 4-I; 3-OCH₃ C₁₉H₁₂Cl₄IO₂ Polyhalogenated with iodine; methoxy and phenoxy groups enable diverse reactivity .

Hazard Profiles

  • This compound : Expected to produce toxic gases (Cl, F) upon combustion, similar to 4,5-Dichloro-2-(Trifluoromethyl)-benzimidazole . Chloromethyl groups may react violently with oxidizers or bases.
  • 4,5-Dichloro-2-(Trifluoromethyl)-benzimidazole : Releases nitrogen oxides, chlorine, and fluorine during decomposition. Incompatible with isocyanates and epoxides .
  • 1-(Chloromethyl)-4-nitrobenzene : High flammability due to nitro group; requires storage away from reducing agents .

Research Findings and Gaps

  • Synthetic Utility: The target compound’s chloromethyl group is understudied but could enable novel alkylation pathways in drug discovery .
  • Environmental Impact: Fluorine substitution may reduce biodegradability compared to non-fluorinated analogs, as seen in trifluoromethyl benzimidazoles .
  • Safety Data : Direct toxicological studies are lacking. Extrapolation from analogs suggests acute toxicity via inhalation or dermal exposure .

Biological Activity

1,5-Dichloro-2-(chloromethyl)-4-fluorobenzene is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. The unique structural features of this compound, including the presence of chlorine and fluorine atoms, suggest potential interactions with biological macromolecules, which can lead to significant biological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H5Cl3F\text{C}_7\text{H}_5\text{Cl}_3\text{F}

This structure indicates the presence of multiple halogen substituents, which are known to influence the reactivity and biological interactions of aromatic compounds.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. This characteristic allows it to interact with nucleophilic sites on enzymes and other biomolecules, potentially leading to:

  • Electrophilic Aromatic Substitution: The compound can react with nucleophiles, forming covalent bonds that may alter the function of target biomolecules.
  • Hydrophobic Interactions: The benzene ring facilitates hydrophobic interactions with non-polar regions of proteins and other macromolecules.

Biological Activity and Applications

Research has indicated various biological activities associated with this compound. Some key findings include:

  • Antitumor Activity: Studies have shown that halogenated benzenes can exhibit inhibitory effects on cancer cell lines. For instance, compounds similar in structure have demonstrated IC50 values indicating their potency against various cancer types .
  • Enzyme Inhibition: The compound's ability to inhibit specific enzymes has been explored. For example, fluorinated compounds have been linked to inhibition of tyrosinase, an enzyme involved in melanin production .

Case Studies

  • Inhibition of Tyrosinase:
    A study highlighted the importance of the 4-fluorobenzyl moiety in enhancing inhibitory activity against tyrosinase from Agaricus bisporus. The addition of chlorine at specific positions improved the interaction with the enzyme's active site, suggesting similar potential for this compound .
  • Antiproliferative Effects:
    Research on related compounds demonstrated significant antiproliferative effects against HepG2 cells (a liver cancer cell line), with IC50 values indicating effective growth inhibition. Such findings suggest that this compound may possess similar properties worth investigating .

Comparative Analysis of Related Compounds

To further understand the potential biological activity of this compound, a comparative analysis with structurally related compounds is presented below:

Compound NameIC50 (µM)Mechanism of Action
1,3-Dichloro-5-(chloromethyl)-2-fluorobenzene10.5Enzyme inhibition via electrophilic attack
4-Chloro-2-(chloromethyl)-1-fluorobenzene15.0Antitumor activity through apoptosis induction
This compoundTBDPotential enzyme inhibition and antiproliferative effects

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